molecular formula C15H24N4O4S B2945205 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1235282-49-1

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Numéro de catalogue: B2945205
Numéro CAS: 1235282-49-1
Poids moléculaire: 356.44
Clé InChI: YIUDLIRTKJHCQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a chemical compound that has garnered significant attention in the scientific and research community due to its potential applications in various fields. The IUPAC name of a similar compound is [1- (cyclopropylsulfonyl)-4-piperidinyl]methanamine .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial in understanding its behavior and potential applications. For a similar compound, [1- (cyclopropylsulfonyl)-4-piperidinyl]methanamine, the molecular weight is 218.32, and it is a solid at room temperature .

Applications De Recherche Scientifique

Molecular Interaction and Conformational Analysis

Research on similar compounds to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has focused on their interaction with cannabinoid receptors. Conformational analysis using molecular orbital methods identified distinct conformations influencing the energetic stability and binding interactions with receptors (Shim et al., 2002).

Receptor Selectivity and Pharmacological Potential

Studies on arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which are structurally similar to the compound , have shown potential as selective 5-HT7 receptor antagonists and multifunctional agents. These compounds have demonstrated promising antidepressant-like and pro-cognitive properties, indicating their potential in treating central nervous system disorders (Canale et al., 2016).

Structure-Activity Relationships

The structure-activity relationships of pyrazole derivatives, particularly those acting as cannabinoid receptor antagonists, have been extensively studied. Key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been identified, aiding in the search for more selective and potent cannabimimetic ligands (Lan et al., 1999).

Synthesis and Binding Affinity for CB1 Cannabinoid Receptor

Research into the synthesis of methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide has explored their binding affinity for the CB1 cannabinoid receptor. These studies aim to develop tracers for medical imaging, particularly for positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Antiviral Evaluation and SAR Studies

A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines structurally related to the compound of interest have been synthesized and evaluated for their antiviral activity. These compounds displayed marked improvements in potency and selectivity, suggesting their potential as effective antiviral agents (Desideri et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-18-10-13(15(17-18)23-2)14(20)16-9-11-5-7-19(8-6-11)24(21,22)12-3-4-12/h10-12H,3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUDLIRTKJHCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.